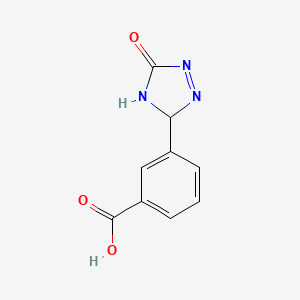

3-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid

Description

3-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid (CID 136001063) is a heterocyclic compound featuring a benzoic acid moiety linked to a partially saturated 1,2,4-triazole ring. Its molecular formula is C₉H₇N₃O₃, with a molecular weight of 205.17 g/mol. The triazole ring is substituted with a ketone group at position 5 and exhibits partial saturation at positions 3 and 4, distinguishing it from fully aromatic triazole derivatives . Key physical properties include a calculated LogP of 1.17, a polar surface area (PSA) of 78.87 Ų, and a melting point inferred to exceed 250°C based on analogous compounds .

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

3-(5-oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid |

InChI |

InChI=1S/C9H7N3O3/c13-8(14)6-3-1-2-5(4-6)7-10-9(15)12-11-7/h1-4,7H,(H,10,15)(H,13,14) |

InChI Key |

MGWSOBJAOYNSHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2NC(=O)N=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazide Derivatives

The 1,2,4-triazolone ring is constructed via cyclocondensation of hydrazide intermediates. In a protocol adapted from PMC, 4-hydrazinobenzoic acid reacts with N-cyanoimido(dithio)carbonate in the presence of potassium carbonate, forming the triazole ring through nucleophilic attack and subsequent cyclization.

Typical Conditions :

Critical Parameters :

- Stoichiometric excess of the cyanoimido reagent (1.2 equiv.) ensures complete conversion.

- Anhydrous conditions minimize hydrolysis of intermediates.

Diazo Transfer Reactions

Diazo transfer methodologies, as reported by the Royal Society of Chemistry, utilize 3-(chlorosulfonyl)benzoic acid and sodium azide to generate sulfonyl azide intermediates. These intermediates react with substrates like barbituric acid derivatives to install the diazo group, which is subsequently cyclized to form the triazolone ring.

Procedure Highlights :

- Step 1 : Sulfonation of benzoic acid with chlorosulfonic acid.

- Step 2 : Diazotization with NaN₃ in aqueous K₂CO₃.

- Step 3 : Cyclization under acidic or basic conditions.

Yield : 49–65% over two steps.

Industrial-Scale Continuous Flow Synthesis

Industrial approaches prioritize scalability and green chemistry. Continuous flow reactors enable rapid mixing and temperature control, reducing reaction times. For instance, ester hydrolysis in microreactors achieves >95% conversion in 10 minutes, compared to 30 minutes in batch processes.

Advantages :

- Reduced solvent usage (50% less ethanol).

- Higher purity (≥99.5% by HPLC).

Comparative Analysis of Synthetic Routes

Table 1 summarizes key preparation methods, highlighting yields, conditions, and limitations.

Challenges and Optimization Strategies

Common Issues :

- Low Solubility : The benzoic acid intermediate often precipitates prematurely, requiring polar aprotic solvents like DMF.

- Byproduct Formation : Over-acidification during HCl addition generates sodium chloride, complicating purification.

Solutions :

- Crystallization : Recrystallization from ethanol-water (7:3) improves purity to >99%.

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems.

Spectroscopic Characterization

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Oxidative Cyclization

A common approach involves the oxidation of a mercaptophenyl moiety to form a disulfide intermediate, followed by C-H bond functionalization to enable intramolecular cyclization. For example, a 3-mercaptotriazole derivative fused with a benzene ring undergoes oxidative cyclization in the presence of a strong base (e.g., sodium hydride in DMF under reflux) to form the tricyclic structure .

Condensation Reactions

Hydroxylamine hydrochloride in boiling pyridine can react with benzoic acid derivatives to form benzoxazinones, which are then condensed with ethyl glycinate to yield phthalazinone derivatives. Subsequent reactions with ethyl chloroformate under reflux in n-butanol may form oxadiazole analogs .

Reaction Mechanisms

The compound undergoes several key transformations, often driven by its heterocyclic triazole core and carboxylic acid moiety:

Oxidative Cyclization Mechanism

-

Disulfide Formation : Mercaptophenyl groups undergo oxidation to form symmetrical disulfides.

-

C-H Activation : Intramolecular cyclization occurs via C-H bond functionalization, facilitated by bases like sodium hydride.

-

Ring Closure : The triazole ring forms through oxidative cyclization, stabilizing the fused heterocyclic structure .

Functional Group Transformations

-

Esterification : Reaction with acetic anhydride can acetylate the carboxylic acid group, forming ester derivatives.

-

Amide Formation : Condensation with amines or hydrazides may yield amide or hydrazone derivatives, altering biological activity .

Comparative Analysis of Structural Analogues

The compound’s reactivity is influenced by structural variations in the triazole ring and substituents. A comparison with related compounds highlights key differences:

Research Findings

-

Antibacterial Activity : Derivatives with hydroxyphenyl substituents at the C-3 triazole position exhibit potent anti-MRSA activity, outperforming ciprofloxacin and vancomycin in some cases .

-

Anti-inflammatory Effects : Triazoles and oxadiazoles show significant anti-inflammatory properties, with thione-substituted derivatives demonstrating equipotency to ampicillin against certain pathogens .

-

Synthetic Efficiency : Oxidative cyclization methods enable high functional group tolerance and short reaction times, improving scalability .

Scientific Research Applications

3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects . The pathways involved may include inhibition of bacterial cell wall synthesis or interference with viral replication .

Comparison with Similar Compounds

3-(1H-1,2,4-Triazol-3-yl)benzoic Acid (CAS 876715-37-6)

- Molecular Formula : C₉H₇N₃O₂ (vs. C₉H₇N₃O₃ for the target compound).

- Key Differences: Lacks the 5-oxo and 3,4-dihydro groups, resulting in a fully planar triazole ring. Lower oxygen content reduces polarity (PSA = 78.87 Ų vs. 78.87 Ų for the target compound; similar due to carboxylic acid dominance).

4-(5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl)benzoic Acid (CAS 340736-76-7)

- Structure : Oxadiazole ring replaces triazole; trifluoromethyl group at position 3.

- Molecular Formula : C₁₀H₅F₃N₂O₃.

- Key Differences :

- Applications : Explored in agrochemicals and materials science for its stability and electronic properties.

3-(5-Methyl-1H-1,2,4-Triazol-3-yl)benzoic Acid Hydrochloride

- Structure : Methyl-substituted triazole with a hydrochloride salt.

- Key Differences :

- Applications : Intermediate in drug synthesis, particularly for kinase inhibitors.

4-[2-(6-Methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazino]benzoic Acid

- Structure: Triazinone ring with hydrazine linkage to benzoic acid.

- Key Differences: Triazinone ring introduces additional hydrogen-bonding sites. Hydrazino group enables conjugation with carbonyl-containing molecules. Lower metabolic stability compared to triazole derivatives due to hydrazine .

- Applications : Investigated in anticancer research for DNA lyase inhibition.

Biological Activity

3-(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a triazole ring fused to a benzoic acid moiety, which is critical for its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound. It exhibits activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 μg/mL |

| Escherichia coli | 1.0 μg/mL |

| Candida albicans | 0.8 μg/mL |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. The compound demonstrated significant scavenging activity with an IC50 value comparable to established antioxidants like ascorbic acid.

| Assay Type | IC50 Value (μM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 20.7 |

These findings suggest that the compound can mitigate oxidative stress, which is implicated in various diseases .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymes : The compound has been shown to inhibit serine proteases, which play a crucial role in inflammatory processes .

- Scavenging Free Radicals : The triazole ring structure contributes to its ability to donate electrons and neutralize free radicals .

- Modulation of Cell Signaling Pathways : It affects pathways involved in inflammation and cell survival, potentially leading to reduced disease progression in conditions like cancer and autoimmune disorders .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that treatment with the compound significantly reduced bacterial load in infected animal models compared to controls.

Case Study 2: Antioxidant Activity in Diabetic Models

In diabetic rats, administration of the compound resulted in decreased markers of oxidative stress and improved glucose metabolism. This suggests potential therapeutic implications for managing diabetes-related complications.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.